2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene
Overview
Description
2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene is an organic compound that belongs to the class of brominated aromatic compounds It features a bromine atom attached to a propene chain, which is further connected to a 3,5-dimethoxyphenyl group
Mechanism of Action
Mode of Action
Brominated compounds often act by binding to their target proteins and modifying their function . The presence of the bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene . For instance, the compound’s stability and reactivity could be affected by factors such as pH, temperature, and the presence of other reactive species. Additionally, the compound’s efficacy could be influenced by factors such as the concentration of its targets and the presence of competing or inhibitory substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene typically involves the bromination of 3-(3,5-dimethoxyphenyl)-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 3-(3,5-dimethoxyphenyl)-1-propene derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 3-(3,5-dimethoxyphenyl)propane.
Scientific Research Applications
2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-propene: Lacks the 3,5-dimethoxyphenyl group, making it less complex and potentially less reactive.
2-Bromo-3-phenyl-1-propene: Similar structure but without the methoxy groups, which can influence reactivity and solubility.
3,5-Dimethoxyphenyl-1-propene: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
Uniqueness
2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene is unique due to the presence of both the bromine atom and the 3,5-dimethoxyphenyl group
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3,5-dimethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-7H,1,4H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPQHJWRVPZABI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=C)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247562 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-48-8 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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